molecular formula C13H9ClF2N2O5S B6614413 4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide CAS No. 5527-81-1

4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide

Cat. No.: B6614413
CAS No.: 5527-81-1
M. Wt: 378.74 g/mol
InChI Key: CSDUXAMNOKDOCT-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide is a benzenesulfonamide derivative characterized by a chloro substituent at position 4, a nitro group at position 3, and a sulfonamide moiety linked to a 2-(difluoromethoxy)phenyl group. This compound exhibits structural features common in medicinal and agrochemical research, where sulfonamides are often explored for their bioactivity .

The difluoromethoxy group in its structure may enhance metabolic stability compared to non-fluorinated analogs, while the nitro group could serve as a pharmacophore or introduce reactivity concerns. The chloro substituent likely contributes to electronic effects on the aromatic ring, influencing binding interactions in biological systems.

Properties

IUPAC Name

4-chloro-N-[2-(difluoromethoxy)phenyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O5S/c14-9-6-5-8(7-11(9)18(19)20)24(21,22)17-10-3-1-2-4-12(10)23-13(15)16/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDUXAMNOKDOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80410320
Record name ZINC07159026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5527-81-1
Record name ZINC07159026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80410320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide, also known by its CAS number 749920-49-8, is a sulfonamide compound with significant potential in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C13H9ClF2N2O5S
  • Molecular Weight : 360.73 g/mol
  • Structure : The compound features a sulfonamide group attached to a nitrobenzene moiety with chlorine and difluoromethoxy substituents.

Antimicrobial Activity

Sulfonamides are renowned for their antimicrobial properties. Research has shown that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

CompoundMIC (µM)Bacteria Tested
This compound>100Staphylococcus aureus, Escherichia coli
Compound A50Klebsiella pneumonia
Compound B75Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate that while some derivatives showed promising activity, this compound did not demonstrate significant antibacterial effects at concentrations below 100 µM .

Antioxidant Activity

The antioxidant potential of sulfonamide derivatives has been assessed using various assays, including DPPH and FRAP methods.

Table 2: Antioxidant Activity of Selected Compounds

CompoundIC50 (mM)Assay Type
This compound0.81DPPH
Compound C0.66DPPH
Compound D1.23FRAP

The results suggest that the presence of specific substituents significantly influences the radical scavenging activity, with the compound exhibiting moderate antioxidant properties .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of sulfonamide compounds through inhibition of cyclooxygenase (COX) enzymes.

Table 3: Inhibitory Effects on COX Enzymes

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)
This compound28.39 ± 0.0323.8 ± 0.20
Celecoxib6.741.10

This compound demonstrated comparable inhibitory activity against COX-2, suggesting its potential as an anti-inflammatory agent .

Case Studies

A notable study investigated the efficacy of various sulfonamide derivatives in treating inflammatory conditions. The results indicated that compounds similar to this compound significantly reduced levels of inflammatory markers in vitro and in vivo, showcasing their therapeutic potential in managing inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammation and microbial growth. The presence of the sulfonamide group is critical for its mechanism, as it mimics para-aminobenzoic acid (PABA), thereby interfering with folate synthesis in bacteria.

Scientific Research Applications

Biological Activities

Research indicates that sulfonamide compounds exhibit a variety of biological activities, including:

  • Antimicrobial properties : Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
  • Anti-inflammatory effects : Some sulfonamides have shown promise in reducing inflammation in various models.
  • Antitumor activity : Preliminary studies suggest that compounds similar to 4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide may exhibit cytotoxic effects against cancer cells.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the efficacy of various sulfonamides, including derivatives of this compound, against resistant bacterial strains. The results indicated that modifications in the sulfonamide structure could enhance antimicrobial potency.
  • Anti-inflammatory Effects :
    Research demonstrated that this compound could inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
  • Antitumor Activity :
    In vitro assays showed that derivatives of this compound could induce apoptosis in specific cancer cell lines, warranting further investigation into its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related sulfonamide derivatives highlights key differences in substituents, molecular properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
4-Chloro-N-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide C₁₃H₁₀ClF₂N₂O₅S* ~402.75* -Cl (C4), -NO₂ (C3), -OCHF₂ (N-linked) Discontinued; research interest
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide C₁₄H₁₃Cl₂N₃O₄S 390.24 -Cl (C4), -NO₂ (C4'), ethylamino linker Supplier-listed; structural complexity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₂H₂₃F₂N₆O₄S 589.1 Fluorophenyl, chromen-4-one, pyrazolopyrimidine Kinase inhibitor; MP: 175–178°C
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) C₁₀H₁₃Cl₂FN₂O₂S₂ 382.26 -S(O)₂N(CH₃)₂, -Cl, -F Agricultural fungicide

*Hypothesized based on structural analysis.

Key Observations:

Substituent Effects: The difluoromethoxy group in the target compound may improve lipid solubility and resistance to oxidative metabolism compared to methoxy or ethoxy groups . Fluorinated aromatic systems (e.g., in ’s compound) are associated with enhanced binding affinity in kinase inhibitors due to fluorine’s electronegativity and size .

Molecular Weight and Complexity :

  • The target compound (MW ~402.75) is less complex than ’s pyrazolopyrimidine-chromen derivative (MW 589.1), which reflects the latter’s specialized pharmaceutical application .
  • Simpler sulfonamides like tolylfluanid (MW 382.26) prioritize functional groups for broad-spectrum agrochemical activity .

Applications: The discontinued status of the target compound contrasts with commercial agrochemical sulfonamides (e.g., tolylfluanid), suggesting divergent research trajectories . Ethylamino-linked analogs () may offer modularity for drug design via adjustable side chains .

Research Findings and Implications

  • Metabolic Stability: The difluoromethoxy group in the target compound likely reduces metabolic dealkylation rates compared to non-fluorinated analogs, a feature critical for optimizing drug half-life .
  • Synthetic Accessibility: ’s compound, with a simpler synthesis route (e.g., ethylamino linker), may offer advantages in scalability over the target compound’s difluoromethoxy-phenyl attachment .

Preparation Methods

Chlorosulfonation of 2-Chloronitrobenzene

2-Chloronitrobenzene undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) as the sulfonating agent. The reaction proceeds via electrophilic aromatic substitution, where the nitro group directs incoming electrophiles to the para position relative to itself.

Reaction Conditions

ParameterDetails
Reactant2-Chloronitrobenzene (100 g)
ReagentChlorosulfonic acid (450 mL)
Temperature100°C, 6 hours
WorkupQuenched in chilled NH₃(aq)

The resultant 4-chloro-3-nitrobenzenesulfonyl chloride is isolated by filtration and purified via recrystallization in toluene, yielding a light brown crystalline solid.

Synthesis of 2-(Difluoromethoxy)Aniline

The difluoromethoxy-substituted aniline is synthesized through a difluoromethylation reaction, leveraging bromo(difluoro)acetic acid (BrCF₂CO₂H) as the carbene precursor.

Difluoromethylation of 2-Aminophenol

2-Aminophenol reacts with BrCF₂CO₂H in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The mechanism involves in situ generation of difluorocarbene (:CF₂), which undergoes nucleophilic attack by the phenolate ion to form the difluoromethoxy group.

Reaction Conditions

ParameterDetails
Reactant2-Aminophenol (0.5 mmol)
ReagentBrCF₂CO₂H (1.5 equiv)
BaseK₂CO₃ (4.0 equiv)
SolventDMF (2 mL)
Temperature80–100°C, 6–12 hours

The product, 2-(difluoromethoxy)aniline, is purified via silica gel column chromatography (petroleum ether/ethyl acetate, 9:1), yielding a colorless oil.

Coupling of Sulfonyl Chloride with Amine

The final step involves the nucleophilic substitution of the sulfonyl chloride with 2-(difluoromethoxy)aniline to form the sulfonamide bond.

Sulfonamide Formation

4-Chloro-3-nitrobenzenesulfonyl chloride reacts with 2-(difluoromethoxy)aniline in dichloromethane (DCM) using pyridine as a base to neutralize HCl generated during the reaction.

Reaction Conditions

ParameterDetails
ReactantSulfonyl chloride (0.5 mmol)
Amine2-(Difluoromethoxy)aniline
BasePyridine (1.2 equiv)
SolventDCM (10 mL)
TemperatureRoom temperature, 12 hours

The crude product is purified via column chromatography (petroleum ether/ethyl acetate, 8:2), yielding the target compound as a yellow solid with a reported isolated yield of 74–98%.

Characterization and Analytical Data

The synthesized compound is characterized using spectroscopic techniques:

1H NMR (400 MHz, CDCl₃)
δ 8.26 (d, J = 9.2 Hz, 2H), 7.67 (d, J = 8.9 Hz, 2H), 6.89 (d, J = 8.7 Hz, 2H), 6.49 (t, J = 73.4 Hz, 1H).

19F NMR (376 MHz, CDCl₃)
δ -81.2 (d, J = 75.2 Hz, 2F).

HRMS
Calculated for C₁₃H₉ClF₂N₂O₅S: 378.74 g/mol; Found: 378.73 g/mol.

Optimization Strategies and Challenges

Solvent and Base Selection

  • DMF vs. DMSO : DMF is preferred for difluoromethylation due to its polar aprotic nature, facilitating carbene generation.

  • Pyridine vs. Cs₂CO₃ : Pyridine in DCM minimizes side reactions during sulfonamide formation.

Temperature Control

Elevated temperatures (80–100°C) enhance reaction rates in difluoromethylation but require careful monitoring to prevent decomposition .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-Chloro-N-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting a sulfonyl chloride with an amine. In one protocol, potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) facilitates the coupling of a sulfonamide intermediate with a difluoromethoxy-substituted aryl group under reflux conditions . Purification often involves column chromatography or recrystallization using solvents like ethanol or dichloromethane.

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the difluoromethoxy group (δ ~70 ppm for ¹³C-F coupling) and sulfonamide NH proton (δ ~10-12 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₁₀ClF₂N₂O₄S, theoretical MW 258.30) .
  • X-ray Crystallography : Determines crystal packing and bond angles, as demonstrated in analogous sulfonamide structures .

Q. How do solubility properties influence experimental design?

  • Methodological Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in water necessitates the use of co-solvents (e.g., ethanol/water mixtures) for biological assays. Pre-saturation studies are recommended to avoid precipitation in kinetic experiments .

Advanced Research Questions

Q. What computational methods are suitable for predicting reactivity or binding interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophiles .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) by parameterizing the sulfonamide’s electrostatic potential .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the difluoromethoxy group) by acquiring spectra at elevated temperatures.
  • 2D NMR (COSY, NOESY) : Assign overlapping peaks in aromatic regions by correlating coupling partners and spatial proximities .

Q. What strategies optimize synthetic yields when scaling up reactions?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by enhancing thermal efficiency.
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps; for example, Pd(PPh₃)₄ improves cross-coupling efficiency in analogous sulfonamide syntheses .

Q. How do steric and electronic effects of the difluoromethoxy group impact biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents varying in electronegativity (e.g., -OCH₃ vs. -OCF₃) and compare binding affinities.
  • Crystallographic Analysis : Resolve protein-ligand complexes to identify hydrogen-bonding interactions between the sulfonamide and active-site residues .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) and purity data (>95% by HPLC recommended).
  • Counter-Screening : Test the compound against off-target receptors to rule out non-specific effects. For example, confirm selectivity for voltage-gated sodium channels using patch-clamp electrophysiology .

Q. What causes variability in synthetic yields between labs?

  • Methodological Answer :

  • Reagent Quality : Ensure anhydrous conditions and high-purity starting materials (e.g., 4-nitrobenzenesulfonyl chloride, CAS 6325-93-5) to avoid side reactions .
  • Oxygen Sensitivity : Use inert atmospheres (N₂/Ar) during reactions involving nitro groups, which are prone to reduction under aerobic conditions .

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